molecular formula C49H54O9 B1246791 Cratoxyarborequinone B

Cratoxyarborequinone B

Cat. No. B1246791
M. Wt: 786.9 g/mol
InChI Key: NJNLSHFEGBVWNG-ZTKZIYFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cratoxyarborequinone B is a natural product found in Cratoxylum sumatranum with data available.

Scientific Research Applications

Cytotoxic Properties

  • Cratoxyarborequinone B, identified in studies on Cratoxylum sumatranum, has shown potential in cytotoxicity against cancer cells. In a study by Seo et al. (2002), this compound was isolated alongside others and tested for its effect on the KB human cancer cell line, highlighting its possible use in cancer treatment (Seo et al., 2002).

Anti-Amebic Activity

  • Research by Wardana et al. (2020) noted the antiamebic activity of Cratoxylum sumatranum, which contains Cratoxyarborequinone B. This indicates its potential in treating infections caused by Entamoeba histolytica (Wardana et al., 2020).

properties

Molecular Formula

C49H54O9

Molecular Weight

786.9 g/mol

IUPAC Name

2-[1-[3-benzoyl-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,4-dihydroxyphenyl]-3,7-dimethyloct-6-enyl]-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C49H54O9/c1-27(2)14-12-16-29(5)20-21-58-39-26-37(51)44(45(52)32-18-10-9-11-19-32)49(56)42(39)33(22-30(6)17-13-15-28(3)4)41-38(57-8)25-35-43(48(41)55)47(54)40-34(46(35)53)23-31(7)24-36(40)50/h9-11,14-15,18-20,23-26,30,33,50-51,55-56H,12-13,16-17,21-22H2,1-8H3/b29-20+

InChI Key

NJNLSHFEGBVWNG-ZTKZIYFRSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)CCC=C(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OC/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C(CC(C)CCC=C(C)C)C4=C(C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)OCC=C(C)CCC=C(C)C)O

synonyms

cratoxyarborequinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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